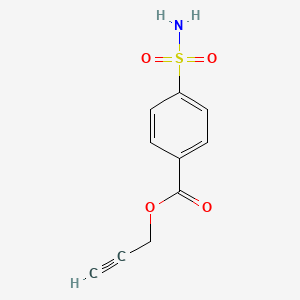

Prop-2-ynyl 4-sulfamoylbenzoate

説明

特性

CAS番号 |

915694-58-5 |

|---|---|

分子式 |

C10H9NO4S |

分子量 |

239.25 g/mol |

IUPAC名 |

prop-2-ynyl 4-sulfamoylbenzoate |

InChI |

InChI=1S/C10H9NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h1,3-6H,7H2,(H2,11,13,14) |

InChIキー |

IORJVPBKDUGFOJ-UHFFFAOYSA-N |

正規SMILES |

C#CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

4-スルファモイル安息香酸プロプ-2-イニルは、次のようなさまざまな化学反応を起こします。

置換反応: プロプ-2-イニル基は、求核置換反応に参加することができます。

酸化反応: この化合物は、対応するエポキシドまたは他の酸化された誘導体に変換することができます。

還元反応: スルファモイル基の還元は、アミンを生成する可能性があります。

一般的な試薬と条件

置換: プロパルギルブロミド、炭酸カリウム、アセトン。

酸化: 過酸化水素またはm-クロロ過安息香酸などの酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

主な生成物

置換: さまざまな置換安息香酸の生成。

酸化: エポキシドおよび他の酸化された生成物の生成。

還元: アミンおよび他の還元された誘導体の生成。

科学研究への応用

4-スルファモイル安息香酸プロプ-2-イニルは、いくつかの科学研究に用いられています。

医薬品化学: さまざまな生理学的プロセスに関与している炭酸脱水酵素などの酵素の潜在的な阻害剤として研究されています.

生物学的試験: この化合物は、酵素阻害やタンパク質結合に関連する研究で使用されています。

工業用途: 他の複雑な有機分子の合成における潜在的な使用について調査されています。

化学反応の分析

Types of Reactions

Prop-2-ynyl 4-sulfamoylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The prop-2-ynyl group can participate in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfamoyl group can lead to the formation of amines.

Common Reagents and Conditions

Substitution: Propargyl bromide, potassium carbonate, acetone.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted benzoates.

Oxidation: Formation of epoxides and other oxidized products.

Reduction: Formation of amines and other reduced derivatives.

科学的研究の応用

Prop-2-ynyl 4-sulfamoylbenzoate has several scientific research applications:

Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

作用機序

4-スルファモイル安息香酸プロプ-2-イニルの作用機序は、酵素などの特定の分子標的との相互作用を伴います。スルファモイル基は、酵素の活性部位残基と水素結合を形成することができ、これにより酵素の活性が阻害されます。 プロプ-2-イニル基も求核性残基と共有結合することができ、酵素の不活性化につながります .

類似化合物との比較

Methyl 4-Sulfamoylbenzoate

Propyl 4-Hydroxybenzoate (Propyl Paraben)

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Structure : Propargyl group linked to a sulfanyl (-S-) and nitrile (-CN) group.

- Key Difference : The absence of a sulfamoyl or benzoate moiety limits structural overlap with Prop-2-ynyl 4-sulfamoylbenzoate.

Other Propargyl Esters

- Examples : Prop-2-yn-1-yl 3,4-bis(dibromomethyl)benzoate and 3,4-diformylbenzoate .

- Role : Synthetic intermediates for functionalized aromatic compounds.

- Key Difference : Brominated or formylated substituents alter electronic properties and reactivity compared to the sulfamoyl group.

Binding Affinity and Molecular Docking

Computational studies highlight structural influences on binding:

- Methyl 4-sulfamoylbenzoate exhibits a glide score of -6.823 kcal/mol against SARS-CoV-2 Mpro, forming hydrogen bonds and hydrophobic interactions .

- CA-II Inhibition : The sulfamoyl group in this compound likely facilitates zinc coordination in CA-II’s active site, analogous to other sulfonamide inhibitors .

Toxicity Profiles

- (Prop-2-yn-1-ylsulfanyl)carbonitrile : Toxicity is unstudied, though propargyl derivatives generally require caution due to reactive alkynes .

- This compound: No direct toxicity data available; propargyl esters may pose handling risks (e.g., flammability, reactivity) .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Research Findings

- Molecular Docking : Methyl 4-sulfamoylbenzoate’s Mpro inhibition suggests this compound could be optimized for antiviral activity via propargyl-mediated interactions .

- Synthetic Utility : Propargyl esters like 3,4-diformylbenzoate demonstrate high-yield synthesis (e.g., 97% for compound 3 ), supporting scalable production of analogs.

- Therapeutic Gaps : this compound’s CA-II targeting remains theoretical; empirical validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。